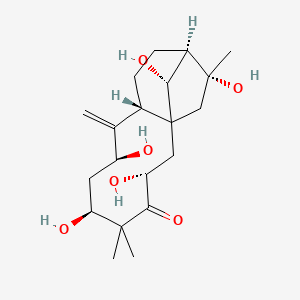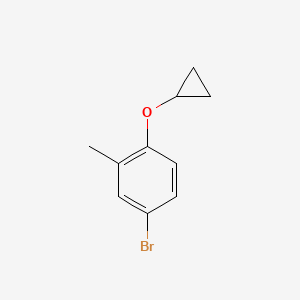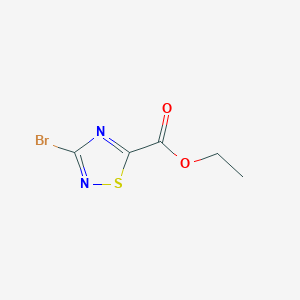![molecular formula C14H17N3O3 B13977336 Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Spirocyclization: The spiro linkage is formed by reacting the azetidine ring with a pyrrolo[2,3-C]pyridine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar spiro structure but with an indole ring instead of a pyrrolo[2,3-C]pyridine ring.
Tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate: Contains an imidazo ring instead of an azetidine ring.
Uniqueness
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is unique due to its specific combination of the azetidine and pyrrolo[2,3-C]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-13(2,3)20-12(19)17-7-14(8-17)9-4-5-15-6-10(9)16-11(14)18/h4-6H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
BQXFPHUXXKFBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


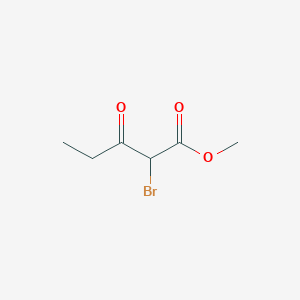


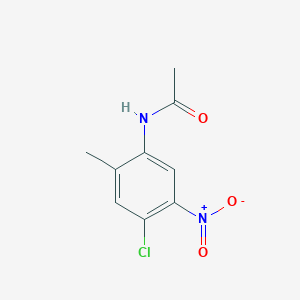
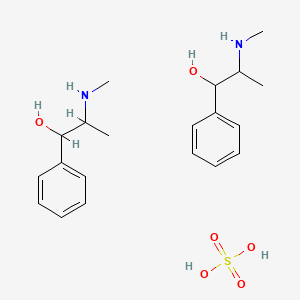
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
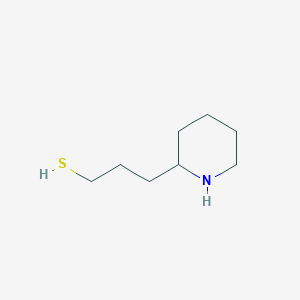

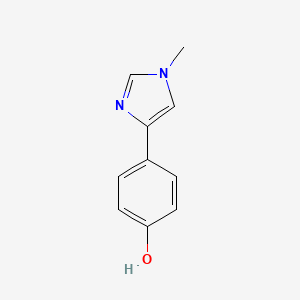
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
